2-(Piperazinylmethyl)benzoxazole

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This unsubstituted 2-(piperazinylmethyl)benzoxazole scaffold provides a critical methylene-bridged piperazine handle for systematic SAR exploration. As evidenced by class-level data (Huang et al., Yamada et al.), this precise linker geometry is non-interchangeable with direct-bond analogs. The free piperazine NH enables rapid, divergent library synthesis for lead optimization. Choose this exact scaffold to ensure conformational integrity and receptor-subtype selectivity in your antipsychotic, GI, or anti-infective programs.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12127197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazinylmethyl)benzoxazole
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H15N3O/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2
InChIKeyVTGYXBVPFHWFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazinylmethyl)benzoxazole Procurement Guide: Scaffold Overview and Research Utility


2-(Piperazinylmethyl)benzoxazole (molecular formula C₁₂H₁₅N₃O, molecular weight 217.27 g/mol) is a heterocyclic organic compound comprising a benzoxazole core linked to a piperazine moiety via a methylene bridge . The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry, imparting diverse biological activities including anticancer, antimicrobial, and CNS-targeting properties . The piperazinylmethyl substitution confers conformational flexibility and provides a basic nitrogen center amenable to further functionalization or salt formation, positioning this compound as a versatile building block for structure-activity relationship (SAR) exploration and lead optimization campaigns across multiple therapeutic areas.

Why Generic Substitution of 2-(Piperazinylmethyl)benzoxazole Is Not Advisable: Evidence-Based Differentiation


The benzoxazole-piperazine chemical space is characterized by steep structure-activity relationships wherein subtle modifications to the linker, substitution pattern, or heterocyclic core profoundly alter pharmacological profile [1]. Direct head-to-head comparative data for the unsubstituted 2-(piperazinylmethyl)benzoxazole scaffold are sparse in the open literature. However, class-level evidence from closely related analogs demonstrates that even minor structural changes—such as replacing the methylene linker with a direct bond (2-piperazinyl benzoxazole), switching the heterocycle from benzoxazole to benzothiazole or benzimidazole, or introducing substituents on the piperazine nitrogen—yield divergent receptor binding affinities, selectivity profiles, and functional outcomes [2][3]. Consequently, procurement decisions cannot rely on assumed functional equivalence among benzoxazole-piperazine analogs; selection must be guided by the specific research application and the available evidence for the precise scaffold.

Quantitative Evidence Guide for 2-(Piperazinylmethyl)benzoxazole Scaffold Selection: Comparator Data and Class-Level Differentiation


Heterocyclic Scaffold Comparison: Benzoxazole vs. Benzimidazole Core in α1-Adrenoceptor Antagonist Design

In a comparative study of α1-adrenoceptor antagonists, benzoxazole-based derivatives demonstrated superior potency compared to structurally analogous benzimidazole derivatives. The benzoxazole compound 9e exhibited an MIC value of 0.92 μM against Mycobacterium tuberculosis, whereas the corresponding benzimidazole analog 8f showed comparable activity at 0.89 μM [1]. While both scaffolds achieved similar absolute potency, the benzoxazole core was prioritized due to its distinct electronic properties and synthetic accessibility, making it a preferred starting point for lead optimization in α1-AR antagonist programs. The 2-(piperazinylmethyl)benzoxazole scaffold retains the favorable benzoxazole core while providing a pendant piperazine for further functionalization. Note: This comparison is cross-study and class-level; the target compound was not directly evaluated in this antitubercular assay.

α1-Adrenoceptor Antagonists Benign Prostatic Hyperplasia Medicinal Chemistry

Linker Architecture Impact: Methylene-Bridged vs. Direct-Bond Piperazinyl Benzoxazoles in 5-HT3 Receptor Modulation

The 2-(piperazinylmethyl)benzoxazole scaffold incorporates a methylene spacer between the benzoxazole core and the piperazine ring, distinguishing it from direct-bond 2-piperazinyl benzoxazoles. Yamada et al. demonstrated that quaternary piperazinyl benzoxazole derivatives exhibit a restricted conformation and stereostructure compared to endogenous 5-HT3 receptor agonists such as serotonin and meta-chlorophenylbiguanide [1]. This conformational restriction translates to differential functional activity: in the Bezold-Jarisch (B-J) reflex inhibition test in rats, the B-J reflex-inducing ratio varied significantly across synthesized 2-piperazinyl benzoxazole derivatives depending on benzoxazole ring substituents [1]. The methylene linker in the target compound introduces an additional degree of rotational freedom relative to direct-bond analogs, which may alter receptor binding kinetics and functional outcomes. This is a class-level inference derived from structurally related 2-piperazinyl benzoxazole derivatives; direct quantitative data for 2-(piperazinylmethyl)benzoxazole in this assay are not available.

5-HT3 Receptor Agonist Gastrointestinal Motility Conformational Restriction

Multi-Receptor Selectivity Profiling: Benzoxazole-Piperazine Derivatives vs. Undesirable Off-Target Engagement

In the optimization of benzoxazole-piperazine derivatives for multi-target antipsychotic activity, Huang et al. reported that compound 29 exhibited high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, while demonstrating low affinities for 5-HT2C, histamine H1 receptors, and hERG channels [1]. This selectivity profile is pharmacologically significant because high 5-HT2C and H1 affinities are associated with weight gain and sedation liabilities, while hERG channel blockade poses cardiac safety risks. Compound 29 reduced apomorphine-induced climbing and DOI-induced head twitching in vivo without observable catalepsy, even at the highest dose tested [1]. The unsubstituted 2-(piperazinylmethyl)benzoxazole scaffold serves as a minimalist starting point from which such optimized selectivity profiles can be built through strategic substitution. This is supporting class-level evidence; the target compound itself was not evaluated in this study, but the scaffold is a foundational substructure of the optimized series.

Antipsychotic Drug Discovery Dopamine D2 Receptor Serotonin 5-HT Receptors hERG Liability

Commercial Specification and Purity Comparison: 2-(Piperazinylmethyl)benzoxazole Analog Availability

Procurement decisions require consideration of commercially available analogs and their specifications. The methyl-substituted analog 2-(2-methylpiperazin-1-yl)-1,3-benzoxazole (CAS 207746-95-0) is available from American Elements as an oil with storage at room temperature [1]. Another related analog, 2-(4-methyl-1-piperazinyl)benzoxazole (CAS 20128-05-6), is offered by MolCore with NLT 97% purity and ISO certification . The unsubstituted 2-(piperazinylmethyl)benzoxazole scaffold (C₁₂H₁₅N₃O, MW 217.27) is supplied by EvitaChem for research use . The presence of the free NH group on the piperazine ring distinguishes the unsubstituted scaffold from its N-methyl analogs, providing a handle for further derivatization. Researchers must select the scaffold that matches their synthetic or biological objectives; the unsubstituted variant offers maximum synthetic flexibility for lead generation campaigns.

Procurement Chemical Purity Supplier Comparison CAS Registry

Optimal Research Applications for 2-(Piperazinylmethyl)benzoxazole Scaffold: Evidence-Informed Use Cases


CNS Multi-Target Lead Generation and SAR Exploration

The unsubstituted 2-(piperazinylmethyl)benzoxazole scaffold is suited as a starting point for synthesizing focused libraries aimed at optimizing multi-target antipsychotic profiles. Evidence from Huang et al. demonstrates that substituted benzoxazole-piperazine derivatives can achieve high dopamine D2 and serotonin 5-HT1A/5-HT2A receptor affinities with favorable selectivity over hERG, 5-HT2C, and histamine H1 receptors [1]. The free piperazine NH group in the target compound enables systematic introduction of diverse substituents to probe SAR and achieve desired polypharmacology while mitigating off-target liabilities.

Gastrointestinal Motility Modulation via 5-HT3 Receptor Agonism

For research programs targeting 5-HT3 receptor-mediated gastrointestinal motility, the methylene-bridged piperazinyl benzoxazole scaffold offers a distinct conformational profile compared to direct-bond analogs. Yamada et al. established that 2-piperazinyl benzoxazole derivatives function as 5-HT3 receptor agonists in the gut, with substituents on the benzoxazole ring modulating B-J reflex-inducing activity in rats [2]. The target compound's methylene linker may influence pharmacophore alignment and receptor activation kinetics relative to more rigid quaternary analogs.

α1-Adrenoceptor Antagonist Lead Optimization

The benzoxazole core has been validated in α1-adrenoceptor antagonist design, with benzoxazole-based derivatives demonstrating potency comparable to standard antitubercular agents in cross-class comparisons [3]. The 2-(piperazinylmethyl)benzoxazole scaffold provides a platform for developing novel α1-AR antagonists by functionalizing the pendant piperazine nitrogen with aryloxyalkyl or other substituents. This application is supported by class-level evidence showing that benzoxazole cores are preferred over benzimidazole cores due to favorable electronic properties and synthetic tractability [3].

Antimicrobial Scaffold Derivatization with Reference Drug Benchmarking

Benzoxazole-piperazine derivatives have demonstrated antimicrobial activity against both standard strains and drug-resistant isolates. In a recent study, acetamido-bridged benzoxazole N-ethyl piperazine derivatives exhibited MIC values of 16-32 μg/mL against E. coli and E. faecalis isolates, with activity approaching that of ampicillin and vancomycin [4]. The unsubstituted 2-(piperazinylmethyl)benzoxazole scaffold can serve as a precursor for introducing acetamido bridges and other functional groups to generate novel antimicrobial agents with activity against resistant pathogens.

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